molecular formula C17H17ClO4 B1672508 Fenofibrate CAS No. 54419-31-7

Fenofibrate

Numéro de catalogue: B1672508
Numéro CAS: 54419-31-7
Poids moléculaire: 320.8 g/mol
Clé InChI: ASDCLYXOQCGHNT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Lipid Regulation and Cardiovascular Health

Fenofibrate is widely recognized for its efficacy in lowering triglycerides and enhancing high-density lipoprotein cholesterol levels. The drug acts primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism.

Clinical Efficacy

Several clinical trials have established the effectiveness of this compound in reducing lipid levels:

  • FIELD Study : This landmark trial involved 9,795 participants with type 2 diabetes and demonstrated a significant reduction in non-fatal myocardial infarction by 24% among those treated with this compound compared to placebo .
  • ACCORD Lipid Trial : In this study, this compound combined with simvastatin showed a notable reduction in cardiovascular events among patients with high triglycerides and low high-density lipoprotein cholesterol levels .

Data Table: Lipid Level Changes with this compound Treatment

StudyPopulationTreatment DurationTriglyceride Reduction (%)LDL-C Reduction (%)HDL-C Increase (%)
FIELDT2DM Patients5 years24%Not specifiedNot specified
ACCORDHigh CV Risk T2DM4.5 yearsSignificantNot specifiedNot specified
Real-worldVarious6 months50.1%25.5%Not reported

Diabetes Management

This compound has been shown to improve metabolic parameters in patients with diabetes, particularly those with dyslipidemia.

Effects on Microvascular Complications

Research indicates that this compound may slow the progression of diabetic retinopathy and nephropathy:

  • A study highlighted a 14% lower risk of vitreous hemorrhage and reduced rates of laser photocoagulation among diabetic patients using this compound .
  • In patients with type 1 diabetes, this compound demonstrated protective effects against cardiac pathological changes .

Case Study: this compound in Diabetic Patients

A cohort study involving diabetic patients revealed that those treated with this compound experienced significant reductions in triglyceride levels and improvements in overall lipid profiles without exacerbating kidney function .

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties, warranting further investigation into its repurposing for cancer treatment.

Data Table: Anticancer Studies Involving this compound

Cancer TypeCell Line TestedObserved Effect
BreastMCF-7Induced apoptosis
LiverHepG2Reduced cell proliferation
ProstateLNCaPInhibited migration
GliomaU87MGCell-cycle arrest

Safety Profile

The safety profile of this compound has been extensively studied, demonstrating a low incidence of adverse effects. Commonly reported side effects include gastrointestinal disturbances and muscle pain, but serious complications are rare.

Long-term Safety Studies

  • A review of European clinical trials involving over 7,145 patients indicated that adverse effects were reported in only about 6% of cases .
  • Post-marketing surveillance over ten years corroborated these findings, showing a consistent safety profile with minimal severe reactions reported.

Mécanisme D'action

Fenofibrate is a lipid-regulating drug that is widely used to lower blood lipids, particularly in conditions like hypercholesterolemia, dyslipidemia, and hypertriglyceridemia .

Target of Action

This compound primarily targets the Peroxisome Proliferator-Activated Receptor alpha (PPARα) . PPARα is a nuclear receptor involved in the transcriptional regulation of various biological processes, including lipid metabolism and inflammation .

Mode of Action

This compound acts as a PPARα agonist . It binds to PPARα, activating it and inducing the synthesis of apoproteins A-I and A-II . This interaction leads to alterations in lipid metabolism, which can help manage conditions like primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .

Biochemical Pathways

This compound’s activation of PPARα affects several biochemical pathways. It enhances the PPARα/PGC-1α signaling pathway , promoting mitochondrial β-oxidation . This process reduces oxidative stress damage and lipid accumulation in the liver . This compound also influences the gut microbiota, affecting pathways related to the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). This compound is administered orally and is known to produce substantial reductions in plasma triglyceride levels in hypertriglyceridaemic patients and in plasma total cholesterol levels in hypercholesterolaemic patients . .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It reduces serum lipid levels in hyperlipidemia patients . It also upregulates the PPARα/PGC-1α signaling pathway, promoting mitochondrial β-oxidation, reducing oxidative stress damage, and lipid accumulation of the liver . Furthermore, this compound has been shown to decrease the expression of certain genes related to inflammation and stress, such as tumor necrosis factor-α (TNF-α) and C-reactive protein (CRP) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a high-fat diet can affect the gut microbiota, which in turn can influence the effectiveness of this compound . Additionally, this compound’s efficacy can vary depending on the presence of other diseases or conditions .

Analyse Biochimique

Biochemical Properties

Fenofibrate interacts with various enzymes and proteins, primarily through its active metabolite, fenofibric acid . It activates peroxisome proliferator-activated receptor alpha (PPARα), leading to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III . This interaction alters lipid, glucose, and amino acid homeostasis .

Cellular Effects

This compound has shown to have varying effects on different types of cells. For instance, it has been found to induce cell death mediated through cell cycle arrest in the G0–G1 phase and caspase-dependent apoptosis in HeLa cells . In HepG2 cells, this compound intervention led to an increase in the number of cyclin E-positive cells and a decrease in the number of Cdc25A-positive cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its active metabolite, fenofibric acid. Fenofibric acid binds to PPARα and forms a heterodimer complex with retinoid X receptor (RXR). This complex then binds to specific peroxisome proliferator response elements (PPREs) to activate target gene transcription .

Temporal Effects in Laboratory Settings

This compound has shown to have varying effects over time in laboratory settings. For instance, in a study on non-alcoholic fatty liver disease (NAFLD), this compound treatment significantly enhanced the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on high-fat diet-treated hamsters, this compound at a dose of 0.04 g/(kg.d) administered by gavage at 11 weeks for 4 weeks significantly reduced serum lipid levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

This compound is rapidly hydrolyzed by esterases to the active metabolite fenofibric acid in tissue and plasma before entering the cell . Fenofibric acid is strongly bound to plasma albumin, which aids in its transport and distribution within cells and tissues .

Subcellular Localization

This compound and its active metabolite, fenofibric acid, are found both in the cytoplasm and nucleus of cells . The subcellular localization of this compound and fenofibric acid plays a crucial role in their activity and function, influencing their interactions with various biomolecules and their subsequent effects on cellular processes .

Analyse Des Réactions Chimiques

Types de réactions

Le fénofibrate subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Le principal produit formé par l'oxydation du fénofibrate est l'acide fénofibrique, qui est la forme active du médicament .

Applications de la recherche scientifique

Le fénofibrate a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le fénofibrate exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha (PPAR-α). Cette activation conduit à une augmentation de la synthèse des apoprotéines A-I et A-II, qui jouent un rôle crucial dans le métabolisme des lipides . L'activation du PPAR-α améliore également l'oxydation des acides gras et réduit la production de triglycérides .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le fénofibrate est unique en sa capacité à être coadministré avec des statines, améliorant ainsi ses effets hypolipidémiants . De plus, ses diverses formulations, y compris les formes micronisées et nanoparticulaires, offrent une biodisponibilité améliorée et une flexibilité dans l'administration .

Les applications diverses du fénofibrate et ses propriétés uniques en font un composé précieux à la fois en clinique et en recherche. Sa capacité à moduler le métabolisme des lipides par l'activation du PPAR-α souligne son importance dans le traitement de l'hyperlipidémie et des affections associées.

Activité Biologique

Fenofibrate is a medication primarily utilized to manage dyslipidemia, particularly in patients with hypertriglyceridemia and low HDL cholesterol levels. Its biological activity extends beyond lipid regulation, showing potential in various therapeutic areas, including cardiovascular health and oncology. This article delves into the multifaceted biological activities of this compound, supported by clinical studies, mechanisms of action, and case studies.

This compound acts primarily as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα) . This nuclear receptor activation leads to several biological effects:

  • Lipid Metabolism : this compound enhances lipolysis and fatty acid oxidation, reducing triglyceride levels and increasing HDL cholesterol. It decreases apoprotein C-III levels, which inhibits lipoprotein lipase activity .
  • Anti-inflammatory Effects : PPARα activation also modulates inflammatory responses by downregulating pro-inflammatory cytokines .
  • Antitumor Activity : Recent studies indicate that this compound exhibits antitumor properties by inducing apoptosis in various cancer cell lines (e.g., breast, glioma) and inhibiting cell proliferation through pathways involving AKT and NF-κB .

Cardiovascular Benefits

The This compound Intervention and Event Lowering in Diabetes (FIELD) study is a pivotal randomized controlled trial evaluating the cardiovascular effects of this compound in patients with type 2 diabetes. Key findings include:

  • A 24% reduction in non-fatal myocardial infarction among participants receiving this compound compared to placebo.
  • A significant reduction in total cardiovascular events from 13.9% to 12.5% (p=0.035) .

Anticancer Properties

This compound has been studied for its potential role in cancer therapy:

  • In glioma cell lines, it induced G1 and G2/M phase cell cycle arrest and apoptosis through inhibition of AKT phosphorylation and activation of the FoxO1-p27kip signaling pathway .
  • The compound also disrupted mitochondrial function, leading to decreased ATP levels and subsequent activation of AMPK, which is associated with increased cytotoxicity against glioblastoma cells .

Case Studies

Case Study: Malignant Phyllodes Tumor

A patient with a recurrent malignant phyllodes tumor underwent a multidisciplinary treatment approach combining this compound with chemoembolization and surgery. The patient achieved complete remission post-treatment, highlighting the potential role of this compound in enhancing therapeutic efficacy against resistant tumors .

Adverse Effects and Safety Profile

While this compound is generally well-tolerated, some adverse effects have been noted:

  • Increased risk of pancreatitis (0.5% vs 0.8%, p=0.031) and pulmonary embolism (0.7% vs 1.1%, p=0.022) were observed in clinical trials .
  • Long-term use may lead to liver complications due to oxidative stress associated with increased lipid metabolism .

Summary Table of Key Findings

Study/Trial Population Findings P-value
FIELD Study9795 Type 2 Diabetes Patients24% reduction in non-fatal myocardial infarctionp=0.010
ACCORD Lipid Trial5518 Type 2 Diabetes PatientsSignificant reduction in cardiovascular events with high TG/low HDL-C-
Anticancer StudiesVarious Cancer Cell LinesInduced apoptosis and cell cycle arrest; mitochondrial dysfunction-

Propriétés

IUPAC Name

2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDCLYXOQCGHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021597, DTXSID80866424
Record name Fenirofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54419-31-7, 123612-42-0, 123612-43-1
Record name Fenirofibrate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenirofibrate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenirofibrate, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenirofibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENIROFIBRATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENIROFIBRATE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FENIROFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fenirofibrate
Reactant of Route 2
Reactant of Route 2
Fenirofibrate
Reactant of Route 3
Reactant of Route 3
Fenirofibrate
Reactant of Route 4
Reactant of Route 4
Fenirofibrate
Reactant of Route 5
Reactant of Route 5
Fenirofibrate
Reactant of Route 6
Fenirofibrate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.